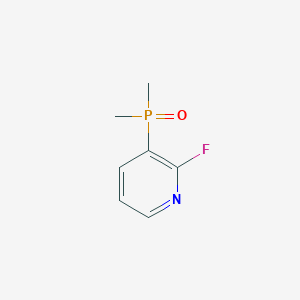

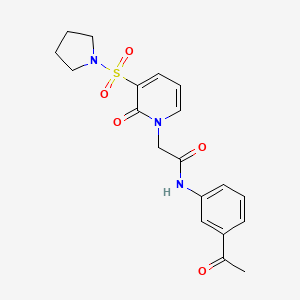

![molecular formula C17H16N2O4S B2387670 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034257-79-7](/img/structure/B2387670.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a benzo[b]thiophene and a furan moiety . Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing benzo[b]thiophene and furan derivatives involve various coupling reactions and electrophilic cyclization reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzo[b]thiophene and furan moieties .

Scientific Research Applications

Antimicrobial Properties

Benzothiophene derivatives, which include the compound , have been tested for their antimicrobial properties . Some of these compounds have shown high antibacterial activity against Staphylococcus aureus . This suggests that they could be developed into effective antibacterial agents.

Antifungal Applications

In addition to their antibacterial properties, some benzothiophene derivatives have also shown potential as antifungal agents . This makes them promising candidates for the development of new antifungal drugs.

Antioxidant Capacities

Certain benzothiophene derivatives have demonstrated high antioxidant capacities . In fact, some of these compounds have shown antioxidant capacities that surpass those of trolox, a universally accepted reference . This suggests that they could be used in the development of new antioxidant drugs or supplements.

Potential Applications in Depression Treatment

Benzothiophene derivatives have been evaluated for their affinity towards 5-HT1A receptors , which play a crucial role in the pathophysiology of psychiatric disorders such as depression and anxiety . The compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one showed micromolar affinity towards 5-HT1A sites , suggesting potential applications in the treatment of depression.

Docking Studies

Docking studies have been conducted on benzothiophene derivatives to understand their interactions with 5-HT1A receptors . These studies can provide valuable insights into the design of new drugs targeting these receptors.

Synthesis Methods

The synthesis methods of benzothiophene derivatives, including the compound , are also an area of active research . Understanding and improving these methods can facilitate the production of these compounds for various applications.

Mechanism of Action

Target of Action

Benzothiophene derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Benzothiophene derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the reported biological activities of benzothiophene derivatives, it can be inferred that the compound may influence pathways related to microbial growth, oxidative stress, and inflammation .

Result of Action

Benzothiophene derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities , suggesting that the compound may have similar effects.

properties

IUPAC Name |

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYOVQEVPHFPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)

![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)

![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)

![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)